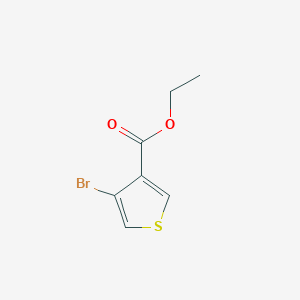

Ethyl 4-bromothiophene-3-carboxylate

CAS No.:

Cat. No.: VC13567773

Molecular Formula: C7H7BrO2S

Molecular Weight: 235.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrO2S |

|---|---|

| Molecular Weight | 235.10 g/mol |

| IUPAC Name | ethyl 4-bromothiophene-3-carboxylate |

| Standard InChI | InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2H2,1H3 |

| Standard InChI Key | LARLHLAYBCZHLV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CSC=C1Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

Ethyl 4-bromothiophene-3-carboxylate belongs to the class of thiophene carboxylates, characterized by a five-membered aromatic ring containing sulfur. The bromine substituent at the 4-position and the ethyl ester group at the 3-position create distinct electronic effects that influence its reactivity. The compound is achiral, as confirmed by its lack of stereoisomerism .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BrO₂S | |

| Molecular Weight | 235.09 g/mol | |

| CAS Number | 224449-33-6 | |

| logP (Partition Coefficient) | 4.48 (predicted for analogues) | |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The compound is typically synthesized via esterification of 4-bromothiophene-3-carboxylic acid with ethanol under acidic conditions. Alternative routes involve halogenation of preformed thiophene carboxylates. For example, bromination of ethyl thiophene-3-carboxylate using N-bromosuccinimide (NBS) in dichloromethane yields the target compound with high regioselectivity .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yields and minimize byproducts. Suppliers such as AOBChem USA offer the compound at ≥95% purity, with storage recommendations at refrigerator temperatures (2–8°C) to prevent ester hydrolysis .

Table 2: Synthetic Parameters for Analogues

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75–85% | |

| Cu-Catalyzed Amidation | CuI, phenanthroline, DMF, 110°C | 60–70% |

Reactivity and Functionalization

Cross-Coupling Reactions

The bromine atom at the 4-position participates in palladium-catalyzed cross-couplings, such as Suzuki–Miyaura reactions with arylboronic acids. This reactivity is exploited in the synthesis of polycyclic heteroaromatics, including canthin-6-one derivatives . For instance, ethyl 4-bromothiophene-3-carboxylate serves as a precursor in tandem coupling-amidation sequences to construct fused naphthyridine systems .

Nucleophilic Substitutions

The electron-withdrawing ester group activates the thiophene ring toward nucleophilic aromatic substitution (SNAr). Reactions with amines or alkoxides at elevated temperatures yield 4-substituted thiophene derivatives, which are valuable in drug discovery .

Applications in Medicinal Chemistry

Antibacterial Agents

Canthin-6-one alkaloids derived from bromothiophene intermediates exhibit broad-spectrum antibacterial activity. Ethyl 4-bromothiophene-3-carboxylate has been utilized in the synthesis of 3-N-substituted canthin-6-ones, which show minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .

Kinase Inhibitors

The thiophene scaffold is a privileged structure in kinase inhibitor design. Brominated derivatives act as ATP-competitive inhibitors of tyrosine kinases, with IC₅₀ values in the nanomolar range .

Recent Advances and Future Directions

Green Chemistry Applications

Recent studies highlight the use of ethanol/CO₂ solvent blends for Suzuki–Miyaura couplings involving bromothiophenes, reducing reliance on toxic dimethylformamide (DMF) . These methods achieve yields comparable to traditional approaches (70–80%) while improving environmental sustainability .

Photophysical Materials

Bromothiophene carboxylates are emerging as ligands in near-infrared (NIR) emitting complexes. When coordinated to bodipy fluorophores, they enable mega-Stokes shifts (>150 nm), making them suitable for bioimaging applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume